![molecular formula C7H7BrN4 B1292874 6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine CAS No. 1124382-65-5](/img/structure/B1292874.png)
6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine
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Overview
Description
“6-Bromo-5-methyl-[1,2,4]triazolo[1,5-A]pyridin-2-amine” is a chemical compound with the empirical formula C6H5BrN4 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[1,5-a]pyridines, including “this compound”, has been a subject of research . The methods are classified according to the types of reagents used . A common approach to constructing the [1,2,4]triazolo[1,5-a]pyridine skeleton is the oxidative cyclization of N-(2-pyridyl)amidines .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCc1c(Br)ccc2ncnn12
. The InChI code for this compound is 1S/C7H7BrN4/c1-4-5(8)2-3-6-10-7(9)11-12(4)6/h2-3H,1H3,(H2,9,11)
. Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 227.06 . The compound should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
Optical Sensors and Biological Applications
Compounds containing heteroatoms, including triazoles, are integral in organic chemistry due to their diverse applications, ranging from the synthesis of optical sensors to biological significance. For instance, pyrimidine derivatives, which share structural similarities with triazoles, are utilized as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, making them effective sensing probes with a variety of biological and medicinal applications (Jindal & Kaur, 2021).
Role in Fine Organic Synthesis
Amino-1,2,4-triazoles serve as crucial raw materials in the fine organic synthesis industry, highlighting their significance in producing pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their use extends to the production of heat-resistant polymers, products with fluorescent properties, and ionic liquids, showcasing the versatility and broad applicability of triazole derivatives in various scientific and industrial fields (Nazarov et al., 2021).
Antibacterial Activity and Drug Development
The exploration of 1,2,3-triazole and 1,2,4-triazole hybrids in combating antibiotic-resistant strains of bacteria such as Staphylococcus aureus indicates the potential of these compounds in developing new antibacterial agents. These hybrids are potent inhibitors of critical bacterial enzymes, offering promising avenues for creating drugs with dual or multiple mechanisms of action against various clinically significant organisms, including drug-resistant forms (Li & Zhang, 2021).
Green Chemistry and Sustainable Synthesis
The development of eco-friendly procedures for the synthesis of triazoles, including the use of microwave irradiation and recyclable catalysts, aligns with the principles of green chemistry. Such methodologies not only offer advantages in terms of efficiency and yield but also contribute to the sustainable production of triazoles, underscoring the importance of environmentally conscious practices in chemical synthesis (de Souza et al., 2019).
Mechanism of Action
Safety and Hazards
The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has the signal word “Warning” and the hazard statement H302, indicating that it is harmful if swallowed . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .
properties
IUPAC Name |
6-bromo-5-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN4/c1-4-5(8)2-3-6-10-7(9)11-12(4)6/h2-3H,1H3,(H2,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPGWTXQRAGCLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=NC(=NN12)N)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649140 |
Source
|
Record name | 6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1124382-65-5 |
Source
|
Record name | 6-Bromo-5-methyl[1,2,4]triazolo[1,5-a]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50649140 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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